N-Succinimidyloxycarbonylpentadecyl-Methanthiosulfonat

Übersicht

Beschreibung

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to react with primary amines, forming stable amide bonds. This property makes it valuable for modifying proteins, peptides, and other amine-containing molecules .

Wissenschaftliche Forschungsanwendungen

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is extensively used in:

Chemistry: For the modification of proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.

Biology: In the labeling and cross-linking of biomolecules, aiding in the investigation of cellular processes and molecular pathways.

Medicine: As a tool in drug development and delivery, particularly in the design of targeted therapies.

Industry: In the production of specialized biochemical reagents and diagnostic tools

Wirkmechanismus

Target of Action

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is primarily used as a reagent for heterobifunctional sulfhydryl cross-linking . This means that its primary targets are proteins with sulfhydryl groups, which are typically cysteine residues.

Mode of Action

The compound interacts with its targets by forming covalent bonds with the sulfhydryl groups of cysteine residues . This results in the cross-linking of different proteins, which can lead to changes in their structure and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate typically involves the reaction of N-hydroxysuccinimide with pentadecyl methanethiosulfonate in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with primary amines. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve primary amines in an organic solvent like dimethylformamide or dichloromethane at room temperature.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Reactions: Form stable amide bonds, resulting in modified proteins or peptides.

Oxidation and Reduction Reactions: Lead to various oxidized or reduced derivatives depending on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Succinimidyl 3-(2-pyridyldithio)propionate

- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate

- N-Succinimidyl 6-maleimidocaproate

Uniqueness

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is unique due to its long alkyl chain, which provides increased hydrophobicity and allows for the modification of hydrophobic regions of proteins and peptides. This property distinguishes it from other similar compounds, making it particularly useful in studies involving membrane proteins and other hydrophobic biomolecules .

Biologische Aktivität

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (N-SMCC) is a chemical compound that has gained attention in the field of biochemical research due to its unique properties as a bioconjugation reagent. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C21H37NO6S2

- Molecular Weight : 463.65 g/mol

- CAS Number : 887407-52-5

N-SMCC is characterized by a succinimide group, which allows it to react with primary amines, forming stable amide bonds. Additionally, the methanethiosulfonate (MTS) group specifically targets thiol groups on cysteine residues, facilitating the covalent linking of proteins.

The biological activity of N-SMCC primarily revolves around its role as a bifunctional crosslinking agent. The compound's mechanism can be summarized as follows:

- Reaction with Amines : The succinimide group reacts with primary amines on proteins to form stable amide bonds.

- Targeting Thiols : The MTS group reacts with thiol groups in proteins, allowing for selective crosslinking.

- Formation of Conjugates : This dual reactivity enables the formation of stable protein-protein conjugates, which are crucial for studying protein interactions and developing antibody-drug conjugates (ADCs).

Applications in Bioconjugation

N-SMCC is predominantly used in the following areas:

- Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies, N-SMCC enhances the therapeutic efficacy while minimizing systemic toxicity. This targeted drug delivery system is particularly beneficial in cancer therapy .

- Protein-Protein Interactions : It facilitates the study of protein complexes and interactions, which are essential for understanding cellular processes and disease mechanisms.

Research Findings

Recent studies have highlighted the effectiveness of N-SMCC in various applications:

- Stability and Reactivity : Research indicates that conjugates formed using N-SMCC maintain their biological activity while exhibiting enhanced stability against degradation. This stability is critical for therapeutic applications where prolonged activity is desired .

- Crosslinking Efficiency : Studies have shown that N-SMCC demonstrates favorable kinetics when interacting with thiol-containing compounds, making it a reliable choice for bioconjugation applications.

Comparative Analysis with Similar Compounds

A comparison of N-SMCC with similar compounds reveals distinct advantages:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-Succinimidyl-N-methylcarbamate | 18342-66-0 | Amine-reactive crosslinker |

| N-Succinimidyloxycarbonylethyl Methanethiosulfonate | 385399-11-1 | Shorter carbon chain; used similarly in ADCs |

| N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | 887407-52-5 | Longer carbon chain; may provide different solubility properties |

| N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | 690632-55-4 | Commonly used for similar ADC applications |

N-SMCC stands out due to its optimal balance between stability and reactivity, making it particularly effective for targeted drug delivery systems while maintaining necessary pharmacological properties .

Case Studies

Several case studies have illustrated the practical applications of N-SMCC:

- Cancer Treatment : In a study involving ADCs, N-SMCC was used to link a potent cytotoxic agent to an antibody targeting cancer cells. The resulting conjugate demonstrated significant tumor regression in preclinical models.

- Protein Interaction Studies : Researchers utilized N-SMCC to explore interactions between signaling proteins in cellular pathways, providing insights into disease mechanisms and potential therapeutic targets.

Eigenschaften

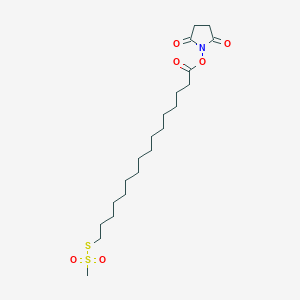

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKMBDQDWEUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402264 | |

| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-52-5 | |

| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.